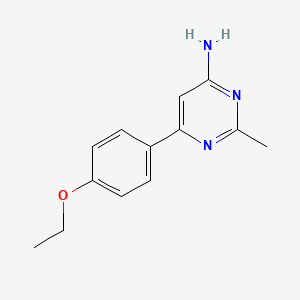![molecular formula C15H22ClNO3 B1488008 Methyl 4-[2-(3-piperidinyl)ethoxy]benzoate hydrochloride CAS No. 1220032-14-3](/img/structure/B1488008.png)
Methyl 4-[2-(3-piperidinyl)ethoxy]benzoate hydrochloride
Descripción general
Descripción
“Methyl 4-[2-(3-piperidinyl)ethoxy]benzoate hydrochloride” is an organic compound with the CAS Number: 1220032-14-3 . It is also known as “Methyl 4- (piperidin-4-yl)benzoate hydrochloride” with the CAS Number: 936130-82-4 .
Molecular Structure Analysis
The molecular formula of “Methyl 4-[2-(3-piperidinyl)ethoxy]benzoate hydrochloride” is C16H24ClNO3 . The molecular weight is 313.82 .Aplicaciones Científicas De Investigación
Synthesis and Radiolabelling for PET Studies
A study by Matarrese et al. (2000) focused on the synthesis and in vivo evaluation of a compound labeled with carbon-11 as a potential radioligand for non-invasive assessment of Dopamine D4 receptors in vivo using positron emission tomography (PET). Although the specific compound differs, this research highlights the approach towards synthesizing and evaluating chemical entities for neuroimaging applications, a method that could potentially apply to related compounds (Matarrese et al., 2000).
Analytical Method Development
Vojta et al. (2015) developed an HPLC method for the separation and determination of impurities in pharmaceutical compounds, including a detailed process for identifying and quantifying degradation products and impurities. Their work contributes to the broader field of pharmaceutical analysis, ensuring the purity and quality of drugs, and could be relevant to analyzing methyl 4-[2-(3-piperidinyl)ethoxy]benzoate hydrochloride in a pharmaceutical context (Vojta et al., 2015).
Pharmacological Activity Exploration
Research by Bal-Tembe et al. (1997) on ester analogues of methyl-2-(4-(2-piperidinoethoxy)benzoyl)-benzoate hydrochloride (pitofenone) aimed to discover a more potent and metabolically stable antispasmodic compound. Their exploratory work in synthesizing and evaluating compounds for antispasmodic activity underlines the importance of chemical modifications in enhancing drug efficacy and stability, which could be relevant for derivatives of methyl 4-[2-(3-piperidinyl)ethoxy]benzoate hydrochloride (Bal-Tembe et al., 1997).
Safety And Hazards
Propiedades
IUPAC Name |
methyl 4-(2-piperidin-3-ylethoxy)benzoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3.ClH/c1-18-15(17)13-4-6-14(7-5-13)19-10-8-12-3-2-9-16-11-12;/h4-7,12,16H,2-3,8-11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZOIZZZBDDPIIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OCCC2CCCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-[2-(3-piperidinyl)ethoxy]benzoate hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-methyl-1-(3-propyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine](/img/structure/B1487929.png)

![1-{[(2-Fluorophenyl)amino]methyl}cyclopentan-1-ol](/img/structure/B1487932.png)




![[3-(3-Methoxypropyl)-3-piperidinyl]methanol](/img/structure/B1487941.png)

